
4,6-Dichloro-5-nitropyrimidine
Overview
Description
4,6-Dichloro-5-nitropyrimidine (CAS: 4316-93-2, molecular formula: C₄HCl₂N₃O₂) is a nitro-activated heterocyclic compound widely used as a versatile building block in medicinal and materials chemistry. Its structure features two chlorine atoms at positions 4 and 6 and a nitro group at position 5 on the pyrimidine ring. This substitution pattern confers high reactivity in nucleophilic aromatic substitution (SNAr) reactions, enabling sequential functionalization for synthesizing purines, pteridines, and energetic materials . Key physical properties include a melting point of 100–103°C and a molecular weight of 193.98 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dichloro-5-nitropyrimidine can be synthesized through several methods. One common method involves the reaction of 4,6-dihydroxy-5-nitropyrimidine with phosphorus oxychloride (POCl3) under reflux conditions . The reaction typically proceeds as follows:
Starting Material: 4,6-dihydroxy-5-nitropyrimidine
Reagent: Phosphorus oxychloride (POCl3)
Conditions: Reflux
Product: this compound
Another method involves the nitration of 4,6-dichloropyrimidine using a mixture of nitric acid and sulfuric acid . The reaction conditions are as follows:
Starting Material: 4,6-dichloropyrimidine
Reagents: Nitric acid (HNO3) and sulfuric acid (H2SO4)
Conditions: Controlled temperature
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and safety . The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-nitropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like zinc and acetic acid.
Cyclization: It can participate in cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines (e.g., aniline) and conditions like room temperature in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Zinc and acetic acid are typical reagents for the reduction of the nitro group.
Cyclization: Cyclization reactions often require specific catalysts and controlled temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups depending on the nucleophile used.
Reduction: 4,6-Dichloro-5-aminopyrimidine.
Scientific Research Applications
Pharmaceutical Development
DCNP serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and cancer treatment. Its structure allows it to participate in reactions that lead to the formation of biologically active compounds.
- Key Uses :
- Synthesis of antibacterial agents.
- Development of anticancer drugs.
Case Study : Research has demonstrated that derivatives of DCNP exhibit significant antibacterial activity, making them candidates for new antibiotic formulations .
Agricultural Chemicals
In the agricultural sector, DCNP is utilized in the formulation of herbicides and fungicides. Its efficacy in protecting crops from pests and diseases enhances agricultural productivity.
- Key Uses :
- Development of selective herbicides.
- Formulation of fungicides that target specific pathogens.
Case Study : A study highlighted the effectiveness of DCNP-based herbicides in controlling weed populations while minimizing damage to crops, showcasing its potential for sustainable agriculture .
Biochemical Research
DCNP is employed in biochemical research to study nucleic acid interactions. This application aids in understanding genetic processes and identifying potential therapeutic targets.
- Key Uses :
- Investigating DNA/RNA binding mechanisms.
- Exploring gene regulation pathways.
Case Study : Researchers have utilized DCNP to probe nucleic acid structures, providing insights into the molecular basis of genetic disorders .
Material Science
The compound is also significant in material science, particularly in developing new materials with specific electronic properties. This application contributes to advancements in electronics and nanotechnology.
- Key Uses :
- Synthesis of conducting polymers.
- Development of nanostructured materials for electronic applications.
Case Study : Investigations into the electronic properties of DCNP-derived materials have led to innovations in organic electronics, including transistors and sensors .
Analytical Chemistry
In analytical chemistry, DCNP is utilized as a reagent in various techniques, facilitating the detection and quantification of other substances in complex mixtures.
- Key Uses :
- Chromatography.
- Spectroscopic analysis.
Case Study : DCNP has been employed as a derivatizing agent in HPLC methods to enhance the detection sensitivity of target analytes .
Summary Table of Applications
Application Area | Key Uses | Notable Outcomes |
---|---|---|
Pharmaceutical Development | Antibacterial and anticancer drug synthesis | New antibiotic candidates identified |
Agricultural Chemicals | Herbicide and fungicide formulation | Effective weed control with minimal crop damage |
Biochemical Research | Nucleic acid interaction studies | Insights into genetic disorder mechanisms |
Material Science | Conducting polymer synthesis | Innovations in organic electronics |
Analytical Chemistry | Reagent for chromatography and spectroscopy | Enhanced detection sensitivity |
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-nitropyrimidine is primarily based on its ability to undergo nucleophilic substitution reactions. The chloro groups are highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds with different biological activities . The nitro group can also be reduced to an amino group, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Reactivity in Nucleophilic Substitution
The nitro group at position 5 significantly enhances the electrophilicity of the pyrimidine ring, allowing substitutions under milder conditions compared to non-nitro analogues. For example:
- Chlorine Replacement: 4,6-Dichloro-5-nitropyrimidine undergoes SNAr with amines (e.g., alkylamines, anilines) at 0–25°C, yielding mono- or disubstituted products. In contrast, 4,6-dichloropyrimidine (lacking the nitro group) requires harsher conditions (e.g., elevated temperatures, strong bases) for similar reactions .
- Unexpected Substitution: In rare cases, the nitro group itself can be displaced. For instance, chlorination of 2-amino-4-hydroxy-5-nitropyrimidin-6-one unexpectedly replaces the nitro group with chlorine, forming 2-amino-4,5,6-trichloropyrimidine. This contrasts with typical nitro-group stability in SNAr reactions .
Table 1: Substitution Reactivity Comparison
Regioselectivity and Steric Effects
- Positional Influence : The 4,6-dichloro configuration directs nucleophiles preferentially to position 4 due to reduced steric hindrance. For example, reactions with cyclopentylamine or alkoxy groups yield 4-substituted intermediates before functionalization at position 6 .
- Methyl-Substituted Analogue : 4,6-Dichloro-2-methyl-5-nitropyrimidine shows hindered reactivity at position 4 due to steric effects from the methyl group, leading to slower substitution compared to the parent compound .
Energetic Materials Development
This compound serves as a precursor for DTAT-K, a heavy-metal-free primary explosive.
Stability and Purification
- Purification Challenges: The compound’s moderate solubility in polar solvents (e.g., methanol, ethanol) necessitates recrystallization from ether/petroleum ether mixtures. In contrast, 4,6-diamino-5-nitropyrimidine (a reduction product) is more water-soluble, simplifying purification .
- Thermal Stability: The nitro group confers stability up to 100°C, whereas 4,6-dichloro-5-aminopyrimidine decomposes at lower temperatures due to amine oxidation .
Biological Activity
4,6-Dichloro-5-nitropyrimidine (DCNP) is a heterocyclic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis of this compound
The synthesis of DCNP typically involves multi-step reactions starting from simpler organic compounds. One common method includes the nitration of pyrimidine derivatives followed by chlorination:
- Nitration : Pyrimidine is treated with nitrating agents like concentrated nitric acid to introduce the nitro group.
- Chlorination : The compound is then chlorinated using phosphorus oxychloride to yield DCNP.
This synthetic route allows for the production of DCNP with varying yields depending on the reaction conditions, typically yielding between 40-80% .
Antimicrobial Properties
DCNP has demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics. For example, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .
Enzyme Inhibition
DCNP is known to act as an inhibitor of several cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism, which is critical in pharmacokinetics. It is not a substrate for P-glycoprotein (P-gp), indicating its potential for good bioavailability .
Enzyme | Inhibition |
---|---|
CYP1A2 | Yes |
CYP2C19 | No |
CYP2C9 | No |
CYP2D6 | No |
CYP3A4 | No |
Anticancer Activity
Research indicates that DCNP may have anticancer properties. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines, suggesting its potential as a chemotherapeutic agent. Mechanistic studies revealed that DCNP activates caspase pathways leading to programmed cell death .
Case Studies
- Antimicrobial Activity Study : A recent study evaluated the effectiveness of DCNP against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for both strains, indicating strong antimicrobial properties .
- CYP1A2 Inhibition Study : In a pharmacological study, DCNP was administered alongside other substrates to assess its effect on CYP1A2 activity. Results showed a significant reduction in the metabolism of caffeine (a CYP1A2 substrate), confirming its inhibitory action .
- Anticancer Research : A series of experiments on breast cancer cell lines demonstrated that DCNP reduced cell viability by 60% at a concentration of 25 µM after 48 hours, highlighting its potential role in cancer therapy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes to prepare 4,6-dichloro-5-nitropyrimidine, and how are intermediates characterized?
- Methodology : The compound is synthesized via nitration and chlorination of pyrimidine precursors. For example, 4,6-dihydroxy-5-nitropyrimidine is chlorinated using phosphorus oxychloride (POCl₃) in a triethylamine solution . Intermediates like 4,6-dichloropyrimidine-5-amine are characterized via H-NMR (e.g., δ 4.47–7.44 ppm in CDCl₃) and monitored by TLC .
Q. How is this compound utilized in nucleophilic aromatic substitution (SNAr) reactions?
- Methodology : The chlorines at positions 4 and 6 are displaced by nucleophiles (e.g., amines, alkoxides). For instance, reaction with cyclopentylamine in ethanol at 125°C (sealed tube) yields 4-cyclopentylamino-6-chloro-5-nitropyrimidine. Selectivity depends on reaction conditions: mono-substitution occurs under mild conditions, while disubstitution requires higher temperatures or excess nucleophiles .
Q. What analytical techniques are critical for verifying purity and structure of derivatives?
- Methodology : Key techniques include H/C-NMR (e.g., δ 9.25 ppm for pyrimidine protons), HRMS, and melting point analysis (e.g., mp 100–103°C for the parent compound). TLC with UV/KMnO₄ visualization monitors reaction progress .
Advanced Research Questions
Q. How can selectivity challenges in bis-substitution reactions of this compound be addressed?
- Methodology : Traditional SNAr reactions often yield mixtures due to competing substitution at C4 and C6. Palladium catalysis (e.g., Pd₂(dba)₃ with R-BINAP ligand) improves regioselectivity. For example, coupling with 4-anisidine in toluene under argon achieves 10–20% higher yields for mono-substituted products .
Q. What strategies optimize nitro group reduction in solid-phase synthesis of purines?
- Methodology : Reduction of the nitro group (e.g., in resin-bound intermediates) is challenging. LiAlH₄/AlCl₃ in anhydrous THF at 0°C selectively reduces nitro to amine without cleaving the resin. Post-reduction, cyclization with orthoesters (e.g., triethyl orthoformate) forms purine cores .
Q. How does this compound contribute to energetic materials development?
- Methodology : Azide substitution of chlorides (e.g., using NaN₃ in DMF) yields nitrogen-rich intermediates. For instance, DTAT-K, a [5,6,5]-tricyclic bistetrazole-fused compound, is synthesized via cyclization under mild conditions, achieving detonation velocities comparable to lead azide .
Q. What contradictions exist in aminolysis reactivity under varying conditions?
- Data Contradiction : While alkylamines typically require strong conditions (e.g., 130°C) for disubstitution, sterically hindered amines (e.g., tert-butyl 3-aminoazetidine) favor mono-substitution even under forcing conditions. This suggests steric and electronic effects override traditional reactivity trends .
Q. How are computational methods used to predict substitution pathways?
- Methodology : DFT calculations (e.g., at B3LYP/6-31G* level) model transition states for SNAr reactions. For example, electron-withdrawing nitro groups at C5 lower activation energy for substitution at C4 compared to C6, rationalizing observed regioselectivity .
Q. Safety and Handling Considerations
- Storage : Store at 0–4°C in airtight containers to prevent hydrolysis .
- Safety Protocols : Use PPE (gloves, face shield) due to skin/eye irritation risks (R36/37/38). Avoid inhalation; reactions releasing HCl gas require scrubbers .
Q. Applications in Drug Discovery
Q. What anticancer derivatives have been synthesized from this compound?
- Case Study : 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purines (e.g., compounds 5–11) show IC₅₀ values of 1.2–3.8 µM against Huh7 liver cancer cells, outperforming 5-Fluorouracil. Activity correlates with C8 phenyl group hydrophobicity .
Properties
IUPAC Name |
4,6-dichloro-5-nitropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2N3O2/c5-3-2(9(10)11)4(6)8-1-7-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTISZQLTGAYOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063409 | |
Record name | 4,6-Dichloro-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4316-93-2 | |
Record name | 4,6-Dichloro-5-nitropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4316-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 4,6-dichloro-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Dichloro-5-nitropyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89693 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrimidine, 4,6-dichloro-5-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,6-Dichloro-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloro-5-nitro-pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.128 | |
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